molecular formula C10H11ClFN3O B2518686 {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride CAS No. 2094925-06-9

{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride

Cat. No.: B2518686
CAS No.: 2094925-06-9
M. Wt: 243.67
InChI Key: ZGTHUBGBHGYHHF-UHFFFAOYSA-N
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Description

{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-fluorobenzyl group at the 3-position and an aminomethyl group at the 5-position, forming a hydrochloride salt. This structural motif is significant in medicinal chemistry due to the oxadiazole ring’s metabolic stability and the fluorine atom’s ability to modulate pharmacokinetic properties. The compound’s molecular formula is C₁₀H₁₀ClFN₃O, with a molecular weight of 229.66 g/mol (calculated from analogous structures in ).

The 1,2,4-oxadiazole scaffold is widely explored for its bioisosteric resemblance to ester and amide groups, enabling interactions with biological targets such as enzymes and receptors. The hydrochloride salt form enhances aqueous solubility, a critical factor for drug bioavailability.

Properties

IUPAC Name

[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O.ClH/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9;/h1-4H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHUBGBHGYHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : The oxadiazole moiety is known for its effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in targeting specific cancer cell lines.
  • Neuroactive Effects : The structural similarity to known neuroactive compounds suggests possible applications in neuropharmacology.

Pharmacological Applications

The compound's unique structure implies various pharmacological applications, which can be explored through:

  • Molecular Docking Studies : Computational methods are utilized to predict how well the compound binds to specific biological targets. This helps in identifying potential therapeutic uses and side effects.
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : This approach assesses the relationship between chemical structure and biological activity, aiding in the design of more effective derivatives.

Future Research Directions

Given the compound's promising properties and activities, future research could focus on:

  • In Vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics of the compound in living organisms.
  • Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
  • Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

2-Fluorophenyl vs. 4-Fluorophenyl Derivatives

The position of the fluorine atom on the phenyl ring significantly impacts electronic and steric properties:

  • [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1013430-70-0): The para-fluorine enhances electronic effects without steric interference, often improving target binding affinity in enzyme inhibitors .

Halogen-Substituted Derivatives

  • [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1803580-84-8): Bromine’s larger atomic radius increases lipophilicity (ClogP ~2.5 vs. 1.8 for fluorine), favoring blood-brain barrier penetration but reducing solubility .

Core Heterocycle Variations

1,2,4-Oxadiazole vs. Isoxazole

  • (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride (CAS 1185092-07-2): The isoxazole ring (1,2-oxazole) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and metabolic stability. Isoxazoles are more prone to ring-opening reactions compared to 1,2,4-oxadiazoles .

Functional Group Modifications

Aminomethyl vs. Other Substituents

  • [3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 915921-12-9): The bulky tert-butyl group enhances hydrophobic interactions but may compromise solubility .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Potential Application Reference
Target Compound C₁₀H₁₀ClFN₃O 229.66 2-Fluorobenzyl, 1,2,4-oxadiazole CNS-targeted therapeutics
[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl C₉H₉ClFN₃O 229.64 Para-fluorine, optimized electronic effects Enzyme inhibition
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl C₉H₉BrClN₃O 298.56 Bromine for lipophilicity Oncology/antibacterial agents
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl C₁₀H₁₂ClN₃O 225.68 Methyl-phenyl substituent Scaffold for SAR studies

Biological Activity

The compound {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride is a derivative of the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular formula of {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride is C9H10ClFN3OC_9H_{10}ClFN_3O with a molecular weight of 229.64 g/mol. The presence of the oxadiazole ring is crucial for its biological activity, as this heterocyclic structure is known to interact with various biological targets.

Anticancer Activity

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant anticancer properties. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated the anticancer activity of several oxadiazole derivatives and found that they had IC50 values ranging from 1.143 µM to 9.27 µM against renal and colorectal cancer cell lines respectively .

CompoundCell LineIC50 (µM)
1OVXF 8992.76
2PXF 17529.27
3Renal1.143

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively studied. A range of compounds showed promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0

Anti-inflammatory and Analgesic Properties

Studies have also highlighted the anti-inflammatory effects of certain oxadiazole derivatives. These compounds were evaluated for their ability to inhibit inflammatory responses in vitro and in vivo models. Notably, some derivatives exhibited analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms through which {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cancer progression .
  • Modulation of Cell Signaling Pathways : Some studies suggest that these compounds can influence cell signaling pathways related to apoptosis and cell proliferation.

Case Studies

  • Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of various oxadiazole derivatives on human tumor cell lines, demonstrating significant selectivity towards specific cancer types .
  • Antimicrobial Testing : Another study focused on the antibacterial efficacy of oxadiazole compounds against clinical strains of bacteria, revealing that certain modifications to the oxadiazole structure enhanced antimicrobial potency .

Q & A

Q. What are the critical steps in synthesizing {3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride, and how can yield and purity be optimized?

  • Methodological Answer : The synthesis typically involves:

Cyclocondensation : Reacting a nitrile precursor with hydroxylamine to form the oxadiazole ring.

Substitution : Introducing the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions.

Amination : Attaching the methanamine group, followed by HCl salt formation.
Optimization strategies:

  • Use microwave-assisted synthesis to accelerate cyclocondensation (reduces reaction time by ~50%) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
  • Monitor reaction progress with LC-MS to minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound and verifying structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl proton shifts at δ 7.1–7.4 ppm, oxadiazole carbons at δ 165–170 ppm) .
  • HPLC : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water mobile phase .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if applicable) using SHELX software .

Q. How does the 2-fluorophenyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The 2-fluorophenyl group enhances:
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning) .
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism (tested in microsomal assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the oxadiazole ring in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the oxadiazole with isosteres (e.g., triazoles, thiadiazoles) and compare activity .
  • Biological Assays :
  • Measure IC₅₀ values against target enzymes (e.g., antimicrobial assays using E. coli or S. aureus strains) .
  • Use molecular docking (AutoDock Vina) to predict binding affinity to active sites (e.g., bacterial dihydrofolate reductase) .
  • Data Analysis : Correlate electronic properties (Hammett constants) of substituents with activity trends .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy)?

  • Methodological Answer :
  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify off-target effects .
  • Target-Specific Assays : Use knockout bacterial strains or siRNA-mediated gene silencing in mammalian cells to isolate mechanisms .
  • Meta-Analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What are the best practices for assessing the compound’s interaction with biological macromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to proteins (e.g., BSA for plasma protein binding studies) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
  • Cellular Uptake Studies : Use fluorescently tagged analogs and confocal microscopy to track subcellular localization .

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